molecular formula C12H11F3O3 B1367066 2-Methyl-4-oxo-4-(3-(trifluoromethyl)phenyl)butanoic acid CAS No. 66549-17-5

2-Methyl-4-oxo-4-(3-(trifluoromethyl)phenyl)butanoic acid

Cat. No. B1367066
CAS RN: 66549-17-5
M. Wt: 260.21 g/mol
InChI Key: CPFSOBKNKNLDCX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-Methyl-4-oxo-4-(3-(trifluoromethyl)phenyl)butanoic acid is a chemical compound with the molecular formula C12H11F3O3 . It has an average mass of 260.209 Da and a monoisotopic mass of 260.066040 Da . This compound is also known by various other names, including Benzenebutanoic acid, α-methyl-γ-oxo-3-(trifluoromethyl)- .


Synthesis Analysis

The preparation of a similar compound, methyl 3-Oxo-4-(2,4,5-trifluorophenyl)butanoate, involves several stages . The first stage involves the reaction of (2,4,5-trifluorophenyl)acetic acid with 1,1’-carbonyldiimidazole in acetonitrile for 3.5 hours . The second stage involves the reaction of monomethyl monopotassium malonate with triethylamine and magnesium chloride in acetonitrile at 50℃ for 8 hours . The final stage involves further reaction in acetonitrile at 30℃ for 26 hours .


Molecular Structure Analysis

The molecular structure of 2-Methyl-4-oxo-4-(3-(trifluoromethyl)phenyl)butanoic acid can be analyzed using various methods . The structure can be viewed in 3D, which provides a better understanding of the spatial arrangement of the atoms .


Physical And Chemical Properties Analysis

The physical and chemical properties of 2-Methyl-4-oxo-4-(3-(trifluoromethyl)phenyl)butanoic acid can be deduced from its molecular formula, C12H11F3O3 . It has an average mass of 260.209 Da and a monoisotopic mass of 260.066040 Da .

Scientific Research Applications

Biotransformation Studies

  • The biotransformation of structurally related compounds like 4-(2-methyl-3-(4-chlorobenzoyl)phenyl)butanoic acid in different species, including humans, has been extensively studied. These studies reveal species-specific metabolic pathways and highlight the unpredictable nature of new compound metabolism across species (Pottier, Busigny, & Raynaud, 1978).

Synthetic Methods Development

  • Research has been conducted on the synthesis of methyl 2-hydroxy-4-oxo-4-(substituted phenyl)butanoates from malic acid, providing insights into convenient methods for synthesizing biologically active compounds, including ACE inhibitors (Zhang, Khan, Gong, & Lee, 2009).

Reactivity and Oxidation Studies

  • Edaravone, a synthetic antioxidant used for treating acute ischemic stroke and amyotrophic lateral sclerosis, reacts with singlet oxygen to yield oxidation products like 2-oxo-3-(phenylhydrazono)-butanoic acid. This research is crucial in understanding the pharmacological mechanisms of antioxidants (Amekura, Shiozawa, Kiryu, Yamamoto, & Fujisawa, 2022).

Nanofluidic Devices

  • In nanotechnology, 4‐oxo‐4‐(pyren‐4‐ylmethoxy) butanoic acid has been used to demonstrate optical gating in synthetic ion channels. This research advances the understanding of light-induced controlled release, sensing, and information processing in nanofluidic devices (Ali, Nasir, Ramirez, Ahmed, Nguyen, Fruk, Mafe, & Ensinger, 2012).

Kinetic and Oxidation Reactions

  • The kinetics of oxidation of 4-oxo-4-phenyl butanoic acid by various agents have been studied, providing insights into reaction mechanisms and thermodynamics. These studies contribute to a deeper understanding of chemical reaction kinetics and mechanisms (Vannamuthu, Malik, Shafi, Mansoor, & Abdul, 2015).

Applications in Medicinal Chemistry

  • Compounds of the 4-oxo-butenoic acid derivative class, structurally related to 2-methyl-4-oxo-4-(3-(trifluoromethyl)phenyl)butanoic acid, have shown potential as anti-tumor agents against human breast cancer, indicating their significance in cancer research and therapy (Miles, Yurjevich, Krasnykh, Pimenova, & Goun, 1958).

Spectroscopic and Computational Studies

  • Spectroscopic investigation and computational studies on compounds similar to 2-methyl-4-oxo-4-(3-(trifluoromethyl)phenyl)butanoic acid, like 4 – [(3, 4 – dichlorophenyl) amino] 2 – methylidene 4 – oxo butanoic acid, provide valuable insights into their electronic structures and potential applications in nonlinear optics and molecular docking (Vanasundari, Balachandran, Kavimani, & Narayana, 2017).

properties

IUPAC Name

2-methyl-4-oxo-4-[3-(trifluoromethyl)phenyl]butanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H11F3O3/c1-7(11(17)18)5-10(16)8-3-2-4-9(6-8)12(13,14)15/h2-4,6-7H,5H2,1H3,(H,17,18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CPFSOBKNKNLDCX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(CC(=O)C1=CC(=CC=C1)C(F)(F)F)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H11F3O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50498756
Record name 2-Methyl-4-oxo-4-[3-(trifluoromethyl)phenyl]butanoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50498756
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

260.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-Methyl-4-oxo-4-(3-(trifluoromethyl)phenyl)butanoic acid

CAS RN

66549-17-5
Record name 2-Methyl-4-oxo-4-[3-(trifluoromethyl)phenyl]butanoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50498756
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

To a solution of 60.0 g. of α-(m-trifluoromethylphenyl)-4-morpholineacetonitrile in 200 ml. of tetrahydrofuran is added 10 ml. of 30% potassium hydroxide in ethanol, followed by the rapid addition of 22.0 ml. of methacrylonitrile (exothermic). The mixture is stirred at room temperature overnight and the solvent is removed. To the residue is added 200 ml. of acetic acid and 20 ml. of water and this mixture is refluxed for 2 hours. The solvent is removed in vacuo and 200 ml. of 6 N hydrochloric acid is added to the residue. This mixture is refluxed for 18 hours, cooled and extracted with dichloromethane. The dichloromethane extract is passed through a column of hydrous magnesium silicate. The eluate is concentrated in vacuo and crystallized from dichloromethane-hexane giving 55 g. of off-white crystals. These crystals are dissolved in dichloromethane and extracted with saturated sodium bicarbonate solution. The aqueous extract is acidified with hydrochloric acid and extracted with dichloromethane. This organic extract is passed through hydrous magnesium silicate and the eluate is concentrated. The residue is crystallized from dichloromethane-hexane, giving 39 g. of the desired product as off-white crystals m.p. 90°-91° C.
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-Methyl-4-oxo-4-(3-(trifluoromethyl)phenyl)butanoic acid
Reactant of Route 2
Reactant of Route 2
2-Methyl-4-oxo-4-(3-(trifluoromethyl)phenyl)butanoic acid
Reactant of Route 3
Reactant of Route 3
2-Methyl-4-oxo-4-(3-(trifluoromethyl)phenyl)butanoic acid
Reactant of Route 4
Reactant of Route 4
2-Methyl-4-oxo-4-(3-(trifluoromethyl)phenyl)butanoic acid
Reactant of Route 5
2-Methyl-4-oxo-4-(3-(trifluoromethyl)phenyl)butanoic acid
Reactant of Route 6
2-Methyl-4-oxo-4-(3-(trifluoromethyl)phenyl)butanoic acid

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.